molecular formula C25H18N2O5S B14956230 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14956230
M. Wt: 458.5 g/mol
InChI Key: KZFVHMJXAFMPHX-UHFFFAOYSA-N
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Description

“3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, oxazole, phenoxy, thiophene, and pyrrolone. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic synthesis. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxy and thiophene groups: These groups can be introduced through substitution reactions.

    Formation of the pyrrolone ring: This step may involve cyclization and condensation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenoxy and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects and mechanisms of action.

Industry

In industry, these compounds can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological target. Generally, compounds with multiple functional groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-thione

Uniqueness

The uniqueness of “3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its combination of functional groups, which can impart unique chemical and biological properties. The presence of the oxazole, phenoxy, and thiophene groups, along with the pyrrolone core, makes it a versatile compound for various applications.

Biological Activity

The compound 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and neuroprotective effects based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O4S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure features multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound displayed potent inhibitory effects against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM .

Table 1: Antimicrobial Activity of the Compound

MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified
Candida spp.Not specified

The compound also demonstrated antifungal activity against various strains of the genus Candida and showed selective action against Gram-positive microorganisms .

Cytotoxicity

The cytotoxic effects of the compound were assessed using MTT assays on human cell lines such as HaCat and Balb/c 3T3 cells. Results indicated that the compound exhibited promising cytotoxicity profiles, suggesting potential applications in cancer therapy .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HaCatNot specified
Balb/c 3T3Not specified

Neuroprotective Effects

Further investigations into the neuroprotective properties of this compound revealed its potential in protecting neuronal cells from oxidative stress and apoptosis. The mechanism appears to involve the modulation of various signaling pathways associated with neurodegenerative diseases .

Case Studies

Several studies have explored the biological implications of similar compounds within the same class. For instance, derivatives of isoxazole and thiazole have shown promising results in inhibiting bacterial growth and displaying cytotoxic effects on cancer cells. These findings support the hypothesis that structural variations in heterocyclic compounds can significantly influence their biological activities.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins such as DNA gyrase. The results indicated strong binding affinities, which correlate with its observed antimicrobial activity. The binding interactions involved crucial amino acid residues, suggesting a robust mechanism of action against bacterial targets .

Properties

Molecular Formula

C25H18N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H18N2O5S/c1-15-13-20(26-32-15)27-22(21(24(29)25(27)30)23(28)19-11-6-12-33-19)16-7-5-10-18(14-16)31-17-8-3-2-4-9-17/h2-14,22,29H,1H3

InChI Key

KZFVHMJXAFMPHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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